2-(Chloroacetyl)-4,5-dimethoxybenzonitrile
Overview
Description
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzonitrile, featuring chloroacetyl and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-4,5-dimethoxybenzonitrile typically involves the reaction of 4,5-dimethoxybenzonitrile with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dry toluene or dichloromethane
Temperature: Ice bath to maintain low temperatures initially, followed by room temperature
Reagents: Chloroacetyl chloride, triethylamine
The reaction proceeds via nucleophilic substitution, where the chloroacetyl group is introduced to the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form amides or thioesters.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Amides: Formed from nucleophilic substitution with amines.
Thioesters: Formed from nucleophilic substitution with thiols.
Aldehydes/Carboxylic Acids: Formed from oxidation of methoxy groups.
Primary Amines: Formed from reduction of the nitrile group.
Scientific Research Applications
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-4,5-dimethoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Chloroacetyl)-4-methoxybenzonitrile: Similar structure but with one less methoxy group.
2-(Chloroacetyl)-4,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(Chloroacetyl)-4,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile is unique due to the presence of both chloroacetyl and dimethoxy groups, which confer specific reactivity and potential for diverse chemical transformations. Its nitrile group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-chloroacetyl)-4,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-3-7(6-13)8(9(14)5-12)4-11(10)16-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWFPQYUZNYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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